molecular formula C8H5N3O4 B11897529 4-hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one CAS No. 56517-37-4

4-hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one

Cat. No.: B11897529
CAS No.: 56517-37-4
M. Wt: 207.14 g/mol
InChI Key: OYNSMEADOLDSQX-UHFFFAOYSA-N
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Description

4-hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the class of naphthyridines. Naphthyridines are heterocyclic aromatic compounds that contain a pyridine ring fused to another aromatic ring. This compound is characterized by the presence of hydroxyl and nitro functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the nitration of a naphthyridine precursor followed by hydroxylation. The reaction conditions often require the use of strong acids, such as sulfuric acid, and oxidizing agents, such as nitric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and hydroxylation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-oxo-3-nitro-1,5-naphthyridin-2(1H)-one.

    Reduction: Formation of 4-hydroxy-3-amino-1,5-naphthyridin-2(1H)-one.

    Substitution: Formation of various substituted naphthyridines depending on the nucleophile used.

Scientific Research Applications

4-hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3-nitroquinoline: Similar structure but with a quinoline ring instead of a naphthyridine ring.

    4-hydroxy-3-nitropyridine: Contains a pyridine ring with similar functional groups.

Uniqueness

4-hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one is unique due to its specific ring structure and the positioning of the hydroxyl and nitro groups. This unique structure can lead to distinct chemical reactivity and biological activity compared to similar compounds.

Q & A

Basic Questions

Q. What are the established methods for synthesizing 4-hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one?

The compound is synthesized via nitration of 4-hydroxy-1,5-naphthyridin-2(1H)-one using concentrated nitric acid (HNO₃, d. 1.42) in acetic acid at 95°C for 7 minutes, yielding 30% . Alternative routes include condensation reactions: ethyl 3-aminopicolinate reacts with diethyl malonate under basic conditions (NaOEt/EtOH, reflux) to form the naphthyridinone core, followed by nitration . Optimization of reaction parameters (acid concentration, temperature, and time) is critical for improving yields.

Q. How is the structure of this compound characterized?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and tautomeric form.
  • IR spectroscopy to identify hydroxyl (OH) and nitro (NO₂) groups via characteristic stretching frequencies.
  • Mass spectrometry (MS) for molecular weight verification.
  • X-ray crystallography (using SHELX programs ) to resolve tautomeric preference (keto-enol equilibrium) and confirm the nitro group's orientation .

Q. What are the common chemical reactions of this compound?

  • Halogenation : Reaction with PCl₅ or POBr₃ replaces the hydroxyl group with chlorine/bromine .
  • Reduction : The nitro group can be reduced to an amine using catalytic hydrogenation or Sn/HCl, enabling further derivatization .
  • Acylation/alkylation : Selective O- or N-functionalization occurs under controlled conditions (e.g., silver salts promote O-alkylation) .

Advanced Questions

Q. What experimental challenges arise in the alkylation of this compound, and how can they be addressed?

Alkylation typically favors N- over O-alkylation due to the nucleophilic nitrogen. To achieve O-alkylation:

  • Use silver salts (e.g., AgNO₃) to activate the hydroxyl group, followed by alkyl halides .
  • Optimize solvent polarity (e.g., non-polar solvents like xylene) and temperature to stabilize intermediates.
  • Monitor reaction progress via TLC/HPLC to distinguish products.

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies arise from variables like HNO₃ concentration (d. 1.42 vs. 1.46), reaction time, and purification methods. To address:

  • Conduct reproducibility studies under standardized conditions.
  • Use HPLC purity assays to quantify byproducts and optimize workup procedures .
  • Compare alternative routes (e.g., condensation vs. direct nitration) for yield consistency.

Q. What strategies are employed to design derivatives of this compound for biological evaluation?

  • Functional group interchange : Replace the nitro group with bioisosteres (e.g., cyano, amine) to modulate activity, as seen in antitubercular carbazide derivatives .
  • Molecular docking : Predict binding interactions with targets (e.g., dihydrofolate reductase) to guide substituent selection .
  • Structure-activity relationship (SAR) studies : Systematically vary substituents and assess biological activity (e.g., MIC values against M. tuberculosis) .

Q. How does tautomerism influence the spectroscopic and reactive properties of this compound?

The compound exists predominantly as the keto tautomer (1,5-naphthyridin-2(1H)-one form), confirmed by:

  • UV/Vis spectroscopy : Absorption shifts indicate tautomeric equilibrium .
  • IR spectroscopy : Absence of free OH stretch in solid state.
  • X-ray crystallography : Direct observation of keto form .
    Tautomerism affects acidity (pKa ~13.65 predicted ), hydrogen-bonding capacity, and reactivity in substitution reactions.

Q. Methodological Notes

  • Crystallographic refinement : Use SHELXL for small-molecule refinement and SHELXS for structure solution .
  • Analytical validation : Cross-validate NMR and MS data with computational tools (e.g., PubChem’s InChIKey ).
  • Biological assays : Follow standardized protocols (e.g., broth microdilution for MIC determination ).

Properties

CAS No.

56517-37-4

Molecular Formula

C8H5N3O4

Molecular Weight

207.14 g/mol

IUPAC Name

4-hydroxy-3-nitro-1H-1,5-naphthyridin-2-one

InChI

InChI=1S/C8H5N3O4/c12-7-5-4(2-1-3-9-5)10-8(13)6(7)11(14)15/h1-3H,(H2,10,12,13)

InChI Key

OYNSMEADOLDSQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C(=O)N2)[N+](=O)[O-])O)N=C1

Origin of Product

United States

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